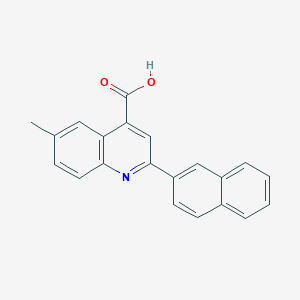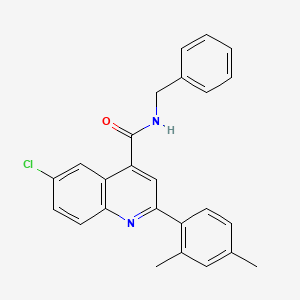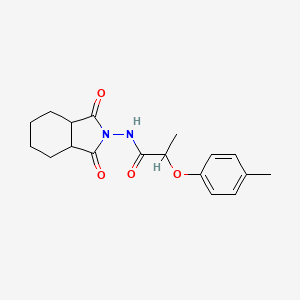
6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid
描述
6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid, also known as MNQ, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNQ belongs to the family of quinolinecarboxylic acids and has a molecular formula of C21H15NO2.
科学研究应用
6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has shown promising results in various scientific research applications. One of the significant areas of research is its potential as an anti-cancer agent. Studies have shown that 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines, which are responsible for the development of various inflammatory diseases. Furthermore, 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has been found to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
作用机制
The mechanism of action of 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid is not fully understood. However, studies have shown that 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid can induce apoptosis in cancer cells by activating the caspase pathway, which is responsible for the initiation of programmed cell death. 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various genes that play a role in inflammation and cancer.
Biochemical and Physiological Effects
6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has been found to have various biochemical and physiological effects. Studies have shown that 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of prostaglandins and leukotrienes, respectively. 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has also been found to reduce the production of ROS, which are involved in the pathogenesis of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
实验室实验的优点和局限性
One of the advantages of using 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid in lab experiments is its potential as an anti-cancer agent. 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has shown promising results in inducing apoptosis in cancer cells and inhibiting their growth. Additionally, 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has been found to have anti-inflammatory properties, which can be useful in studying various inflammatory diseases.
One of the limitations of using 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid in lab experiments is its low solubility in water. This can make it challenging to administer 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid to cells or animals in experiments. Additionally, the synthesis of 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid is a multi-step process, which can make it time-consuming and expensive to produce.
未来方向
There are several future directions for research on 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid. One potential area of research is the development of 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid as a cancer therapy. Studies have shown that 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid can induce apoptosis in cancer cells and inhibit their growth. Further research is needed to determine the efficacy and safety of 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid in animal models and clinical trials.
Another potential area of research is the development of 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid as an anti-inflammatory agent. 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has been found to inhibit the production of inflammatory cytokines and reduce the production of ROS. Further research is needed to determine the potential of 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid in treating various inflammatory diseases.
Conclusion
In conclusion, 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid is a novel chemical compound that has shown promising results in various scientific research applications. Its potential as an anti-cancer agent and anti-inflammatory agent makes it a candidate for further research. The synthesis of 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid is a multi-step process, and its low solubility in water can make it challenging to use in lab experiments. However, with further research, 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid could be developed into a useful therapeutic agent for various diseases.
属性
IUPAC Name |
6-methyl-2-naphthalen-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2/c1-13-6-9-19-17(10-13)18(21(23)24)12-20(22-19)16-8-7-14-4-2-3-5-15(14)11-16/h2-12H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACXUMSCTPGSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(naphthalen-2-yl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dichlorophenyl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267722.png)
![2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267727.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4267737.png)

![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267742.png)
![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4267753.png)
![2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4267758.png)
![2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4267765.png)
![2-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4267782.png)


![1-[(4-tert-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4267809.png)
![N-[3-cyano-5-methyl-4-(4-propylphenyl)-2-thienyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B4267810.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4267817.png)